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Compound of Interest

Compound Name: DS18561882

Cat. No.: B607206

For Immediate Release

In the landscape of cancer metabolism research, the mitochondrial enzyme
methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling
therapeutic target. Its high expression in various tumor types, contrasted with low to
undetectable levels in most normal adult tissues, presents a promising therapeutic window.
This guide provides a comparative analysis of two prominent MTHFD2 inhibitors, DS18561882
and LY345899, summarizing their biochemical activity, cellular effects, and pharmacokinetic
profiles based on available preclinical data.

At a Glance: Key Performance Indicators

Parameter DS18561882 LY345899

Primary Target(s) MTHFD2, MTHFD1 MTHFD1, MTHFD2

MTHFD2 IC50 0.0063 uM (6.3 nM)[1] 0.663 puM (663 nM)[2]

MTHFD1 IC50 0.57 pM (570 nM)[1] 0.096 pM (96 nM)[2]

Selectivity (MTHFD1/MTHFD2) ~90-fold for MTHFD2 ~7-fold for MTHFD1

Cell-based Activity (GI50) 140 nM (MDA-MB-231 breast Data not available
cancer)[1][3]

Administration Route (in vivo) Oral[1] Intraperitoneal[2]
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Mechanism of Action: Targeting One-Carbon
Metabolism

Both DS18561882 and LY 345899 function by inhibiting key enzymes in the one-carbon
metabolic pathway. This pathway is crucial for the synthesis of nucleotides (purines and
thymidylate) and other essential biomolecules required for rapid cell proliferation. By disrupting
this pathway, these inhibitors can lead to replication stress and ultimately, cancer cell death.[4]

DS18561882, a tricyclic coumarin-based compound, and LY345899, a folate analog, both
competitively bind to the substrate-binding site of MTHFD enzymes.[5][6] However, their
selectivity profiles differ significantly. DS18561882 demonstrates a strong preference for
MTHFD2 over MTHFD1, while LY345899 is more potent against MTHFD1.[1][2][4]

The following diagram illustrates the central role of MTHFD1 and MTHFD2 in the one-carbon
metabolic pathway and the points of inhibition for DS18561882 and LY3458909.
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Caption: Inhibition points of DS18561882 and LY345899 in one-carbon metabolism.

In Vitro Performance

Biochemical Activity

The inhibitory potency of DS18561882 and LY 345899 against recombinant human MTHFD1
and MTHFD2 enzymes has been determined through biochemical assays.
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Compound MTHFD2 IC50 (uM) MTHFD1 IC50 (uM) MTHFD1 Ki (nM)
DS18561882 0.0063[1] 0.57[1] Not Reported
LY345899 0.663[2] 0.096(2] 18[2]

DS18561882 is a highly potent inhibitor of MTHFD2, with an IC50 in the low nanomolar range,
and exhibits approximately 90-fold selectivity for MTHFD2 over MTHFD1. In contrast,
LY345899 is a more potent inhibitor of MTHFD1, with a nearly 7-fold higher potency for
MTHFD1 compared to MTHFD2.

Cellular Activity

In cell-based assays, DS18561882 has demonstrated potent anti-proliferative effects.

Compound Cell Line GI50 (nM)
MDA-MB-231 (human breast

DS18561882 140[1][3]
cancer)

LY345899 Not Reported Not Reported

In Vivo Performance

Both compounds have demonstrated anti-tumor activity in preclinical animal models.

Pharmacokinetics

Pharmacokinetic studies have been conducted to evaluate the absorption, distribution,
metabolism, and excretion of these inhibitors.

DS18561882 (Oral Administration in Mice)[1]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.medchemexpress.com/ds18561882.html
https://www.medchemexpress.com/ds18561882.html
https://www.medchemexpress.com/LY_345899.html
https://www.medchemexpress.com/LY_345899.html
https://www.medchemexpress.com/LY_345899.html
https://www.benchchem.com/product/b607206?utm_src=pdf-body
https://www.benchchem.com/product/b607206?utm_src=pdf-body
https://www.medchemexpress.com/ds18561882.html
https://pubmed.ncbi.nlm.nih.gov/31638799/
https://www.benchchem.com/product/b607206?utm_src=pdf-body
https://www.medchemexpress.com/ds18561882.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Dose (mg/kg) Cmax (ug/mL) t1/2 (hours) AUC (pg-himL)
30 114 2.21 64.6
100 56.5 2.16 264
300 90.1 2.32 726

Note: The original source for the 300 mg/kg dose appears to have a typo, listing the dose as
200 mg/kg for the t1/2 and AUC values. The table reflects the stated dose of 300 mg/kg from
the in vivo efficacy study.

LY345899

Quantitative pharmacokinetic data for LY345899, such as Cmax, t1/2, and AUC, were not
available in the reviewed sources.

Efficacy

The anti-tumor efficacy of both compounds has been evaluated in xenograft models.
DS18561882

e Model: MDA-MB-231 human breast cancer xenograft in mice.[1]

e Dosing: 30, 100, or 300 mg/kg, administered orally twice daily.[1]

o Result: Dose-dependent tumor growth inhibition, with the 300 mg/kg dose resulting in a 67%
tumor growth inhibition.[1]

LY345899
e Model: SW620 or patient-derived colorectal cancer xenograft in mice.[2][7]
» Dosing: 5-10 mg/kg, administered via intraperitoneal injection, 5 days a week for 4 weeks.[2]

o Result: Showed potent antitumor activity, displaying therapeutic activity against colorectal
cancer in vivo.[2][7]
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Experimental Protocols

MTHFD2 Enzymatic Assay

A common method to determine the direct inhibitory activity of a compound on the MTHFD2
enzyme is a biochemical assay that measures the production of NADH.

Protocol:

MTHFD2 Enzymatic Assay Workflow

Prepare reaction mix:
- Assay buffer
- Recombinant MTHFD2 enzyme
- Test inhibitor (various concentrations)

'

Initiate reaction with substrates:
- 5,10-methylenetetrahydrofolate (CH2-THF)
- NAD+

anubate at 37°C)
(Measure NADH production)

(Calculate IC50 from dose-response curve)

Click to download full resolution via product page

Caption: Workflow for a typical MTHFD2 enzymatic assay.
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e Preparation: Recombinant human MTHFD2 protein is purified. A reaction mixture is prepared
containing assay buffer, the enzyme, and the test inhibitor at various concentrations.[8]

« Initiation: The enzymatic reaction is initiated by the addition of the substrates, 5,10-
methylenetetrahydrofolate (CH2-THF) and NAD+.[8]

 Incubation: The reaction is incubated at a controlled temperature, typically 37°C.[8]

e Analysis: The rate of NADH production is monitored, often through spectrophotometry or a
coupled luminescence-based assay. The half-maximal inhibitory concentration (IC50) is
determined by fitting the data to a dose-response curve.[8]

Cell Proliferation Assay

Cell-based assays are crucial for determining the effect of an inhibitor on cancer cell
proliferation.

Protocol:

o Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates and allowed
to adhere overnight.[8]

o Treatment: Cells are treated with a range of concentrations of the MTHFD2 inhibitor.[8]
e Incubation: The plates are incubated for a period of time, typically 72 hours.[8]

e Analysis: Cell viability is assessed using a reagent such as resazurin or by quantifying ATP
levels. The half-maximal growth inhibition (GI50) is calculated from the resulting dose-
response curve.[8]

Conclusion

DS18561882 and LY345899 are both valuable research tools for investigating the role of one-
carbon metabolism in cancer. DS18561882 stands out for its high potency and selectivity for
MTHFD2, as well as its oral bioavailability. LY345899, while less selective for MTHFD2, is a
potent inhibitor of MTHFD1 and has demonstrated in vivo efficacy. The choice between these
two inhibitors will depend on the specific research question, with DS18561882 being more
suitable for studies focused on the specific inhibition of MTHFD2, while LY345899 may be more
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appropriate for investigating the combined inhibition of both MTHFD1 and MTHFD2. Further
head-to-head comparative studies, particularly utilizing the same cell lines, animal models, and
pharmacokinetic analyses, would be beneficial for a more direct comparison of their therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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